3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step pathways and can include innovative methodologies such as one-pot synthesis or cycloaddition reactions. For instance, compounds within the indole and imidazole families have been synthesized through one-pot, three-component 1,4-dipolar cycloaddition reactions, demonstrating the complexity and intricacy involved in synthesizing such structures (Sammor et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of compounds like 3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole typically involves spectral data and sometimes crystal X-ray diffraction. This analytical approach confirms the structural integrity and arrangement of molecules, critical for understanding the compound's potential interactions and stability (Sammor et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature can exhibit selectivity and specificity, leading to the formation of various heterocyclic compounds. For example, the reactions may proceed through pathways such as oxidative condensation-cyclization, highlighting the compound's reactivity and potential for forming diverse chemical structures (Shibahara et al., 2009).
properties
IUPAC Name |
1-[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-16-20(19-4-2-3-5-21(19)25-16)14-22(28)26-11-8-18(9-12-26)23-24-10-13-27(23)15-17-6-7-17/h2-5,10,13,17-18,25H,6-9,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAYDDYAEGEDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC(CC3)C4=NC=CN4CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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